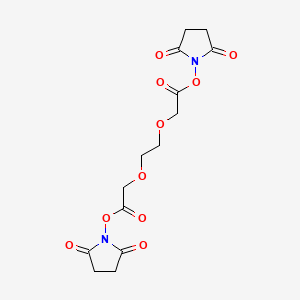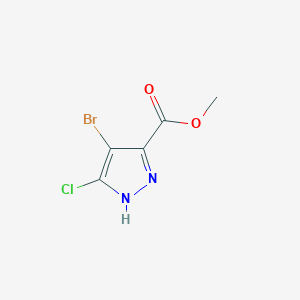
Methyl 4-bromo-5-chloro-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-5-chloro-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-5-chloro-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-3-chloro-1H-pyrazole with methyl chloroformate under basic conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like triethylamine to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-bromo-5-chloro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the pyrazole ring.
Aplicaciones Científicas De Investigación
Methyl 4-bromo-5-chloro-1H-pyrazole-3-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 4-bromo-5-chloro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The bromine and chlorine substitutions can influence the compound’s binding affinity to enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-bromo-1H-pyrazole-3-carboxylate
- Methyl 5-chloro-1H-pyrazole-3-carboxylate
- Methyl 4,5-dichloro-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 4-bromo-5-chloro-1H-pyrazole-3-carboxylate is unique due to the presence of both bromine and chlorine substitutions, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern is less common and offers distinct properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C5H4BrClN2O2 |
|---|---|
Peso molecular |
239.45 g/mol |
Nombre IUPAC |
methyl 4-bromo-5-chloro-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C5H4BrClN2O2/c1-11-5(10)3-2(6)4(7)9-8-3/h1H3,(H,8,9) |
Clave InChI |
ZNMTYTNJTHEPDY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NNC(=C1Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl2,11-diazaspiro[6.7]tetradecane-11-carboxylate](/img/structure/B13132777.png)
![1,4-bis(5-bromopyridin-2-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one](/img/structure/B13132779.png)
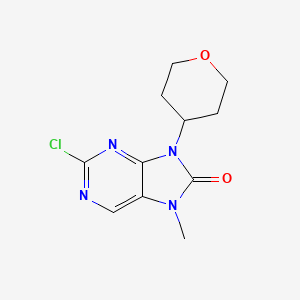
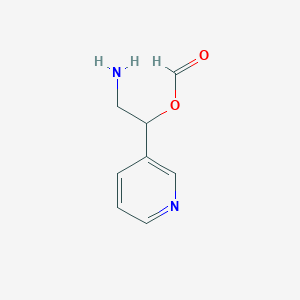
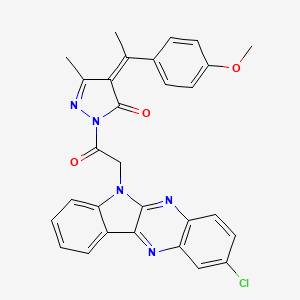
![1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13132806.png)
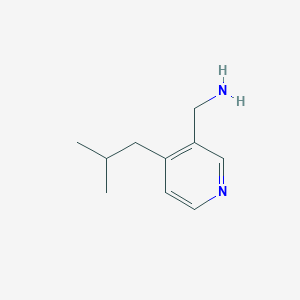
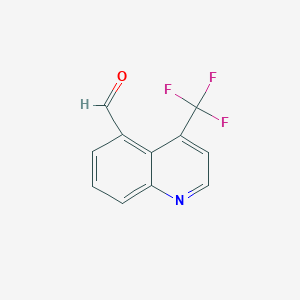
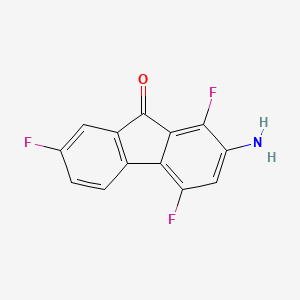

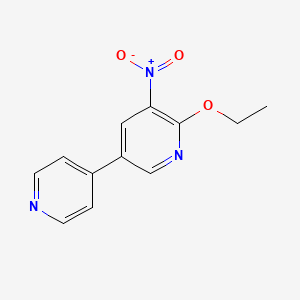

![6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione](/img/structure/B13132858.png)
